hERG Channel Blockade Potency Among Phenothiazines: Thioridazine Is the Most Potent Cardiac Potassium Channel Inhibitor in Its Class
In a direct head-to-head comparison of four phenothiazine drugs tested in Chinese hamster ovary (CHO) cells expressing hERG channels using whole-cell patch-clamp electrophysiology, thioridazine demonstrated the most potent hERG blockade with an IC50 of 224 ± 42 nM. This was 4.5-fold more potent than perphenazine (IC50 = 1003 ± 71 nM), 6.3-fold more potent than trifluoperazine (IC50 = 1406 ± 124 nM), and 7.0-fold more potent than chlorpromazine (IC50 = 1561 ± 281 nM) [1]. In a separate study by Kongsamut et al. (2002), thioridazine was shown to display less than 10-fold selectivity for dopamine D2 or 5-HT2A receptors relative to its hERG channel affinity, in contrast to olanzapine's 100–1000-fold selectivity window [2]. This narrow therapeutic-to-cardiotoxic ratio defines thioridazine as the highest-risk phenothiazine for drug-induced long QT syndrome.
| Evidence Dimension | hERG potassium channel inhibition (IC50) |
|---|---|
| Target Compound Data | Thioridazine: IC50 = 224 ± 42 nM |
| Comparator Or Baseline | Perphenazine IC50 = 1003 ± 71 nM; Trifluoperazine IC50 = 1406 ± 124 nM; Chlorpromazine IC50 = 1561 ± 281 nM; Olanzapine hERG/D2 selectivity: 100–1000-fold |
| Quantified Difference | Thioridazine is 4.5× (vs. perphenazine) to 7.0× (vs. chlorpromazine) more potent as a hERG blocker; thioridazine hERG/D2 selectivity <10-fold vs. olanzapine 100–1000-fold |
| Conditions | CHO cells expressing hERG channels; whole-cell patch-clamp electrophysiology; tail currents measured at −40 mV following 2 s depolarization to +20 mV |
Why This Matters
The 7-fold greater hERG potency of thioridazine relative to chlorpromazine means that at equimolar concentrations, thioridazine carries substantially higher pro-arrhythmic risk—a critical differentiator for procurement when cardiac safety is a primary screening criterion or when selecting a phenothiazine control compound for cardiovascular toxicity studies.
- [1] Su Z, Chen Y, Zhang Y, et al. The phenothiazine drugs inhibit hERG potassium channels. Zhongguo Linchuang Yaolixue Yu Zhiliaoxue (Chinese Journal of Clinical Pharmacology and Therapeutics). 2005. IC50 values: thioridazine 224±42 nM, perphenazine 1003±71 nM, trifluoperazine 1406±124 nM, chlorpromazine 1561±281 nM. View Source
- [2] Kongsamut S, Kang J, Chen XL, Roehr J, Rampe D. A comparison of the receptor binding and HERG channel affinities for a series of antipsychotic drugs. Eur J Pharmacol. 2002;450(1):37-41. doi:10.1016/S0014-2999(02)02074-5. PMID: 12176106. View Source
